molecular formula C6H3BrClF3N2 B13296357 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine

5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B13296357
M. Wt: 275.45 g/mol
InChI Key: MXZFAVLHRBKKNP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of bromine, chlorine, methyl, and trifluoromethyl groups attached to a pyrimidine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation and Reduction: Oxidizing agents (e.g., KMnO4, H2O2) and reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Coupling Reactions: Aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidine: Lacks the chlorine atom, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methyl and trifluoromethyl groups, makes 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine unique. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as potential bioactivity in various research applications.

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

5-bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3BrClF3N2/c1-2-3(7)4(8)13-5(12-2)6(9,10)11/h1H3

InChI Key

MXZFAVLHRBKKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)Cl)Br

Origin of Product

United States

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